molecular formula C11H19N B13990778 1-(3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)methanamine CAS No. 66135-97-5

1-(3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)methanamine

Cat. No.: B13990778
CAS No.: 66135-97-5
M. Wt: 165.27 g/mol
InChI Key: CEMHDVKPBCAJHL-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-1-methanamine,3,3-dimethyl-2-methylene- is a bicyclic compound with a unique structure that includes a methylene group and a dimethyl substitution. This compound is known for its stability and reactivity, making it a subject of interest in various fields of chemistry and industry.

Properties

CAS No.

66135-97-5

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

(3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl)methanamine

InChI

InChI=1S/C11H19N/c1-8-10(2,3)9-4-5-11(8,6-9)7-12/h9H,1,4-7,12H2,2-3H3

InChI Key

CEMHDVKPBCAJHL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)(C1=C)CN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.1]heptane-1-methanamine,3,3-dimethyl-2-methylene- typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core structure.

    Functionalization: Introduction of the methylene group and dimethyl substitution is achieved through specific reagents and catalysts.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-1-methanamine,3,3-dimethyl-2-methylene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution Reactions: Halogenation and nitration are common substitution reactions involving reagents like chlorine and nitric acid.

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Bicyclo[2.2.1]heptane-1-methanamine,3,3-dimethyl-2-methylene- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which bicyclo[2.2.1]heptane-1-methanamine,3,3-dimethyl-2-methylene- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Camphene: A stereoisomer with similar structural features.

    β-Pinene: Another bicyclic compound with a methylene group.

Uniqueness

Bicyclo[2.2.1]heptane-1-methanamine,3,3-dimethyl-2-methylene- is unique due to its specific substitution pattern and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

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